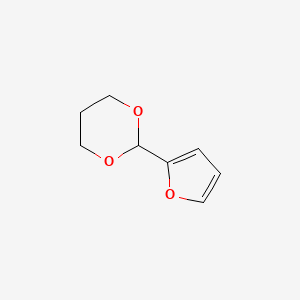

2-(2-Furyl)-1,3-dioxane

Description

Significance of Furan (B31954) and 1,3-Dioxane (B1201747) Moieties in Organic Synthesis

The furan moiety, a five-membered aromatic ring with one oxygen atom, is a cornerstone in organic synthesis. numberanalytics.combritannica.com Its derivatives are found in numerous natural products and are known to exhibit a wide range of biological activities. numberanalytics.comresearchgate.net The aromaticity of the furan ring makes it susceptible to electrophilic substitution reactions, while its diene character allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.comacs.org This versatility makes furan and its derivatives essential starting materials for the synthesis of complex molecules. numberanalytics.comresearchgate.net

The 1,3-dioxane ring is a six-membered cyclic acetal (B89532). thieme-connect.de A primary application of the 1,3-dioxane moiety in organic synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.dewikipedia.org This protective function is crucial in multi-step syntheses where specific functional groups need to be shielded from reaction conditions. 1,3-dioxanes are generally stable under basic and reductive conditions but are readily cleaved by acids, allowing for deprotection when needed. thieme-connect.de The 1,3-dioxane structure is also present in several natural products. thieme-connect.de

Historical Development and Early Chemical Investigations of 2-(2-Furyl)-1,3-dioxane

The synthesis of furan derivatives dates back to the late 18th century, with the discovery of pyromucic acid (2-furoic acid) in 1780. britannica.com The parent compound, furan, was first prepared in the 19th century. britannica.com The development of methods to synthesize 1,3-dioxanes for protecting groups became a standard practice in organic synthesis following their initial use in carbohydrate chemistry. thieme-connect.de

Early investigations into compounds like 2-(2-Furyl)-1,3-dioxane were part of the broader exploration of furan chemistry and the application of acetal protection strategies. The synthesis of 2-(2-furyl)-1,3-dioxane and its derivatives is typically achieved through the acid-catalyzed reaction of furfural (B47365) (2-furaldehyde) with a 1,3-diol, such as 1,3-propanediol (B51772). wikipedia.orgijapbc.com For instance, the reaction of 2-(2-furyl)-1,3-dioxan with maleic anhydride (B1165640) has been studied, revealing that it yields a mixture of endo- and exo-adducts. rsc.org

Role of 2-(2-Furyl)-1,3-dioxane as a Synthetic Intermediate

2-(2-Furyl)-1,3-dioxane serves as a valuable synthetic intermediate due to the reactivity of both the furan and 1,3-dioxane rings. The furan ring can undergo various transformations, including cycloadditions and ring-opening reactions, to generate more complex structures. researchgate.netacs.org The 1,3-dioxane portion, while often serving as a protecting group, can also influence the stereochemistry of reactions at adjacent centers.

Research has shown that derivatives of 2-(2-Furyl)-1,3-dioxane are used in the synthesis of more complex molecules. For example, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a related compound, undergoes ring-opening reactions with secondary amines to form substituted cyclopentenes. cas.cz This highlights the utility of the furyl-dioxane scaffold in constructing diverse molecular architectures. Furthermore, the synthesis of 2-(2-furyl)-1,3-dioxolane, a closely related compound with a five-membered dioxolane ring, from biomass-derived furfural has been optimized, indicating the ongoing interest in these types of molecules for renewable chemical synthesis. researchgate.netasianpubs.org

Structure

3D Structure

Properties

CAS No. |

769-70-0 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2-(furan-2-yl)-1,3-dioxane |

InChI |

InChI=1S/C8H10O3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,8H,2,5-6H2 |

InChI Key |

GMBXQNFYFRBNCP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Furyl 1,3 Dioxane and Its Structural Analogues

Acetylization Reactions of Furfural (B47365) with 1,3-Diols

The reaction of furfural with 1,3-diols, such as 1,3-propanediol (B51772), yields 2-(2-furyl)-1,3-dioxane. guidechem.com This process is an example of converting renewable platform molecules into more complex and functionalized compounds. csic.es The reaction involves the formation of a cyclic acetal (B89532), a structure that is generally stable under basic, reductive, or oxidative conditions but can be cleaved by acidic reagents. thieme-connect.de

Catalytic Strategies for 2-(2-Furyl)-1,3-dioxane Formation

Various catalytic systems have been developed to facilitate the efficient synthesis of 2-(2-furyl)-1,3-dioxane and related compounds. These strategies are crucial for achieving high yields and selectivity under sustainable conditions.

Acid catalysis is a common and effective method for the acetalization of furfural. Both Brønsted and Lewis acids can be employed to promote the reaction. rsc.org

Brønsted Acids: Homogeneous acid catalysts like p-toluenesulfonic acid have been traditionally used. researchgate.net Heteropolyacids, such as phosphotungstic acid, have shown to be highly efficient solid acid catalysts for the acetalization of furfural with diols. asianpubs.org For instance, using only 2 wt% of phosphotungstic acid in refluxing benzene (B151609), a 92% yield of 2-(furan-2-yl)-1,3-dioxolane was achieved within 4 hours. asianpubs.org Sulfonic acid-functionalized ionic liquids have also demonstrated high efficiency, with yields over 90% under solvent-free conditions at room temperature. researchgate.net

Ion Exchange Resins: Microporous ion exchange resins have been utilized as catalysts for the condensation of furfural with furan (B31954) to produce tris(2-furyl)methane, a related reaction highlighting the utility of these solid acids. researchgate.net Amberlyst-15, a sulfonic acid resin, is another example of a solid acid catalyst used in acetalization reactions. nih.gov

Zeolites: Various commercial zeolites, such as SAPO-34, USY, HY, and H-ZSM-5, have been investigated as catalysts for the acetalization of furfural. researchgate.net SAPO-34, in particular, exhibited excellent catalytic performance due to its high microporosity, which facilitates the diffusion of reactants and products. rsc.org

Ultrasound irradiation has emerged as a green and efficient technique to accelerate organic reactions. It has been successfully applied to the synthesis of various heterocyclic compounds, including those derived from furfural. biomedres.usresearchgate.net The use of ultrasonic waves can lead to shorter reaction times, higher yields, and often milder reaction conditions compared to conventional methods. semanticscholar.orgnih.gov For example, in some reactions, the use of ultrasound in water as a solvent completed the reaction in 1 hour with a 96% yield, compared to 4 hours and 80% yield under silent conditions. semanticscholar.org This methodology offers a promising alternative for the synthesis of 2-(2-furyl)-1,3-dioxane, potentially reducing energy consumption and environmental impact. mdpi.com

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the acetalization reaction are significantly influenced by various parameters:

Catalyst Type and Loading: The choice of catalyst, whether it's a Brønsted or Lewis acid, and its concentration are critical. rsc.orgnih.gov For instance, the catalytic activity of sulfonic acid-functionalized MIL-101(Cr) was found to be dependent on the amount of catalyst used. nih.gov

Reactant Ratio: The molar ratio of the diol to furfural can affect the reaction outcome. A larger excess of the diol can favor the formation of the desired acetal and suppress side reactions like the self-condensation of furfural. nih.gov

Temperature: The reaction temperature plays a crucial role. While some reactions proceed efficiently at room temperature, others may require elevated temperatures to achieve optimal conversion and yield. researchgate.netnih.gov

Solvent: The choice of solvent can also impact the reaction. While some syntheses are performed in solvents like benzene or cyclohexane, solvent-free conditions are often preferred for their environmental benefits. rsc.orgasianpubs.orgresearchgate.net

Water Removal: The acetalization reaction is reversible and produces water as a byproduct. Removing water from the reaction mixture can shift the equilibrium towards the product side, thereby increasing the yield. lookchem.com

Synthesis of Substituted 2-(2-Furyl)-1,3-dioxane Derivatives

The synthesis of substituted derivatives of 2-(2-furyl)-1,3-dioxane allows for the fine-tuning of the molecule's properties for various applications.

Derivatization of the Furan Ring (e.g., 5-Substituted Furyl Moieties)

Substitution on the furan ring, particularly at the 5-position, can be achieved by starting with a correspondingly substituted furaldehyde. For example, the reaction of 5-substituted 2-furaldehydes with ethylene (B1197577) glycol in the presence of strong acid catalysts can lead to the formation of tris(2-furyl)methanes, indicating the reactivity of these substituted furans. researchgate.netarkat-usa.org The synthesis of compounds like 5-hydroxy-2-furyl-1,3-dioxane is accomplished through the reaction of 5-hydroxyfurfural with a diol in the presence of an acid catalyst. lookchem.com This demonstrates that functional groups can be present on the furan ring prior to the acetalization reaction.

Modification of the 1,3-Dioxane (B1201747) Ring System (e.g., Alkyl Substitutions)

Modification of the 1,3-dioxane ring, particularly through the introduction of alkyl substituents, allows for the fine-tuning of the molecule's physical and chemical properties. A common strategy involves the condensation of furfural with substituted 1,3-propanediols.

For instance, the reaction of furfural with 1,3-diols bearing alkyl groups at the C5 position of the resulting dioxane ring has been explored. A notable example is the synthesis of 5-alkyl-2-(2-furyl)-5-hydroxymethyl-1,3-dioxanes. These compounds can be prepared by the reaction of furfural with the corresponding 2-alkyl-2-(hydroxymethyl)-1,3-propanediols. This reaction is often carried out in the presence of an acid catalyst. The resulting functionalized 1,3-dioxanes can undergo further modifications. For example, the hydroxyl group at the C5 position can be vinylated using acetylene (B1199291) in a potassium hydroxide-dimethyl sulfoxide (B87167) (KOH-DMSO) system, leading to the formation of cis-5-alkyl-2-(2-furyl)-5-vinyloxymethyl-1,3-dioxanes with high stereoselectivity and yields of up to 93%. researchgate.net This subsequent modification introduces a reactive vinyl ether group, expanding the synthetic utility of the molecule.

The stereochemistry of the substituted 1,3-dioxane ring is a critical aspect. Like cyclohexane, 1,3-dioxanes preferentially adopt a chair conformation. thieme-connect.de Substituents on the ring will generally favor an equatorial position to minimize steric hindrance. thieme-connect.dejournals.co.za For example, in 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the phenyl and methyl groups are found to be in equatorial positions, while the acetyl group is axial. journals.co.za The presence of bulky substituents can influence the conformational equilibrium of the dioxane ring. researchgate.net

The introduction of alkyl groups can be achieved by selecting the appropriately substituted 1,3-diol as a starting material. The general synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. organic-chemistry.org By using a substituted 1,3-propanediol, the corresponding substituted 2-(2-furyl)-1,3-dioxane can be obtained.

Table 1: Examples of Alkyl-Substituted 2-(2-Furyl)-1,3-dioxane Analogues and their Synthesis

| Starting 1,3-Diol | Resulting Dioxane Derivative | Synthetic Notes | Reference(s) |

| 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | 5-Ethyl-2-(2-furyl)-5-hydroxymethyl-1,3-dioxane | Vinylation of the hydroxyl group can be achieved with acetylene in a KOH-DMSO system. | researchgate.net |

| 2-Methyl-2-(hydroxymethyl)-1,3-propanediol | 5-Methyl-2-(2-furyl)-5-hydroxymethyl-1,3-dioxane | Can be further functionalized. | researchgate.net |

| 1,3-Propanediol | 2-(2-Furyl)-1,3-dioxane | Base compound for further modifications. | organic-chemistry.org |

Chemo- and Stereoselective Synthesis of 2-(2-Furyl)-1,3-dioxane and its Enantiomers

The chemo- and stereoselective synthesis of 2-(2-furyl)-1,3-dioxane and its enantiomers is crucial for applications where specific isomeric forms are required.

Chemoselectivity in the synthesis of 2-(2-furyl)-1,3-dioxane is often addressed during the acetalization reaction. The reaction between furfural, an aldehyde, and a diol to form the dioxane ring is generally chemoselective, as aldehydes are typically more reactive towards acetal formation than ketones under the same conditions. researchgate.net This allows for the selective protection of an aldehyde group in the presence of a ketone.

Stereoselectivity is a key consideration, especially when creating chiral centers. The condensation of furfural with glycerol (B35011), for example, can produce a mixture of cis and trans isomers of 5-hydroxy-2-(2-furyl)-1,3-dioxane, along with the five-membered dioxolane isomers. researchgate.net The isolation of specific stereoisomers, such as the cis and trans isomers of 5-hydroxy-2-furyl-1,3-dioxanes, can be achieved through column chromatography. researchgate.net

The stereochemical outcome can be influenced by the reaction conditions and the nature of the catalyst. For instance, the vinylation of cis-5-alkyl-5-hydroxymethyl-2-(2-furyl)-1,3-dioxanes with acetylene has been shown to proceed stereoselectively, yielding the cis-stereoisomer of the corresponding vinyloxymethyl derivative. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While specific literature detailing the direct enantioselective synthesis of 2-(2-furyl)-1,3-dioxane is not prevalent in the provided search results, general strategies for enantioselective synthesis involving furan-containing compounds and the formation of chiral heterocycles can be considered.

For example, palladium-catalyzed asymmetric allylic alkylation of enolates is a powerful method for the enantioselective synthesis of various chiral molecules. nih.gov In some palladium-catalyzed reactions, ligands such as tri(2-furyl)phosphine (B125338) (TFP) have been shown to be effective in achieving good yields and enantioselectivity. nih.govchinesechemsoc.org This suggests that catalyst systems involving chiral ligands could be a viable approach for the enantioselective synthesis of derivatives of 2-(2-furyl)-1,3-dioxane. The development of stereoselective reactions, such as the palladium-catalyzed carboetherification and carboamination, allows for the construction of various saturated heterocycles with good to excellent diastereoselectivity. nih.gov

In the context of related structures, enantioselective synthesis has been achieved for γ-lactams where a 2-furyl group is present. chim.it These syntheses often employ chiral catalysts to control the stereochemical outcome. While not a direct synthesis of a 1,3-dioxane, these examples highlight the feasibility of achieving high enantioselectivity in reactions involving the furan moiety.

Table 2: Research Findings on Chemo- and Stereoselective Synthesis

| Reaction Type | Substrates | Catalyst/Reagent | Key Findings | Reference(s) |

| Vinylation | cis-5-Alkyl-5-hydroxymethyl-2-(2-furyl)-1,3-dioxanes, Acetylene | KOH-DMSO | Stereoselective formation of cis-5-alkyl-2-(2-furyl)-5-vinyloxymethyl-1,3-dioxanes with yields up to 93%. | researchgate.net |

| Condensation | Furfural, Glycerol | Acid catalyst | Forms a mixture of cis and trans isomers of five- and six-membered furan 1,3-dioxacyclanes. | researchgate.net |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | α-Halo or α-hydroxy ketones | Pd₂(dba)₃CHCl₃, Chiral Ligand | Synthesis of α-tertiary hydroxyaldehydes with excellent yields and enantioselectivity. | nih.gov |

| Diels-Alder Reaction | 1-(2-Furyl)-3-trimethylsiloxy-butadiene, 5-Aryl(hetaryl)methylene-2,2-dimethyl-1,3-dioxane-4,6-diones | L-proline | Regioselective synthesis of spirodioxane triones. | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 2 Furyl 1,3 Dioxane

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Nucleus

The 1,3-dioxane ring is a cyclic acetal (B89532), and as such, its primary reactivity involves the cleavage of the carbon-oxygen bonds, typically under acidic conditions or through nucleophilic attack.

Acid-Mediated Cleavage Reactions

The 1,3-dioxane ring of 2-(2-furyl)-1,3-dioxane is susceptible to acid-catalyzed hydrolysis. This reaction is a fundamental process for acetals, leading to the regeneration of the parent carbonyl compound and the diol. In an aqueous acidic medium, the reaction proceeds through protonation of one of the dioxane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields furfural (B47365) and 1,3-propanediol (B51772).

The general mechanism for acid-catalyzed acetal hydrolysis is a well-established, reversible process. The 1,3-dioxane ring is noted for its stability, being generally more stable than the corresponding five-membered 1,3-dioxolane (B20135) analogue. The rate of this hydrolysis can be influenced by the nature of the acid catalyst and the specific reaction conditions. Both Brønsted and Lewis acids are effective catalysts for this transformation.

In non-aqueous acidic environments, the cleavage of the dioxane ring can also be initiated. For example, when 2-acylfurans are treated with 1,2-diols in the presence of a full molar equivalent of p-toluenesulfonic acid (TsOH), the expected ketal products are not formed. Instead, products resulting from the ring-opening of the intermediate dioxolane by the tosylate anion are observed. This process is thought to occur via protonation of the furan (B31954) ring, which facilitates the departure of furan and the generation of a dioxolanyl-2-ylium cation that is subsequently attacked by the tosylate. A similar pathway can be anticipated for 2-(2-furyl)-1,3-dioxane under comparable conditions.

Nucleophilic Attack and Subsequent Rearrangements

The reaction of 5-[(2-furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with equimolar quantities of amines can yield different products depending on the amine's basicity. With pyrrolidine, an open-chain product is predominantly formed, whereas with the less basic morpholine (B109124) and piperidine, a mixture of the open-chain product and a cyclized cyclopentenyl derivative is obtained.

Reactions Involving the Furan Ring

The furan ring in 2-(2-furyl)-1,3-dioxane functions as an electron-rich aromatic system, making it reactive towards electrophiles and capable of participating as a diene in cycloaddition reactions.

Cycloaddition Chemistry (e.g., Diels-Alder Additions)

The furan moiety can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, with the Diels-Alder reaction being the most prominent example. The acetal group at the 2-position alters the electronic character of the furan ring relative to furfural. Furfural itself is generally considered a poor diene for Diels-Alder reactions due to the electron-withdrawing nature of its aldehyde group. The conversion of the aldehyde to a 1,3-dioxane acetal mitigates this deactivation, enabling the furan ring to participate effectively as a diene.

A study focusing on the reaction of 2-(2-furyl)-1,3-dioxan with maleic anhydride (B1165640) in solvents such as diethyl ether or benzene (B151609) revealed that the reaction is stereochemically heterogeneous, affording a mixture of both endo and exo cycloadducts. The structures of these adducts were elucidated through subsequent chemical transformations and detailed spectroscopic analysis. The Diels-Alder reaction between furans and dienophiles like maleic anhydride is a well-documented transformation, often characterized by its reversibility and the significant influence of reaction conditions on the endo/exo product ratio.

| Diene | Dienophile | Solvent(s) | Products | Citation |

|---|---|---|---|---|

| 2-(2-Furyl)-1,3-dioxane | Maleic anhydride | Diethyl ether, Benzene | Mixture of endo and exo adducts |

Electrophilic and Nucleophilic Aromatic Transformations

Furan undergoes electrophilic aromatic substitution more readily than benzene, exhibiting a strong preference for substitution at the α-positions (2- and 5-positions). The endocyclic oxygen atom donates electron density into the ring, thereby activating it towards attack by electrophiles. In the case of 2-(2-furyl)-1,3-dioxane, the 2-position is substituted, directing electrophilic attack to the 5-position. Standard electrophilic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation, can be carried out on the furan ring, generally under mild conditions to prevent acid-catalyzed degradation or polymerization of the sensitive furan nucleus.

A notable transformation initiated by nucleophilic attack is the Piancatelli rearrangement. This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenones. The established mechanism involves protonation of the carbinol's hydroxyl group, followed by the elimination of water to generate a stabilized cation. A subsequent nucleophilic attack by water at the 5-position of the furan ring leads to ring opening and a conrotatory 4π-electrocyclization to form the final cyclopentenone product. While the archetypal substrate is a 2-furylcarbinol, this reaction underscores a fundamental reactivity pathway of the 2-substituted furan system in aqueous acidic media, which could be relevant for derivatives of 2-(2-furyl)-1,3-dioxane.

In certain cases, reactions at the furan ring can lead to more complex rearrangements. For example, the treatment of 1-(2-isothiocyanoaryl)-2-(2-furyl)ethane with anhydrous aluminum chloride did not result in a simple cyclization but instead yielded an unexpected pyrrolo[1,2-a]quinoline (B3350903) derivative. This transformation is initiated by the electrophilic attack of the activated isothiocyanate group onto the furan ring.

Formation of Polyfurylmethanes and Related Oligomers

Under strongly acidic conditions, 2-(2-furyl)-1,3-dioxane can participate in reactions that lead to the formation of oligomeric or polymeric materials. The acid-catalyzed hydrolysis of the dioxane ring liberates furfural, which, along with its corresponding alcohol (furfuryl alcohol), is well-documented to undergo acid-catalyzed polycondensation.

Research has shown that the reaction of 5-substituted 2-furaldehydes with ethylene (B1197577) glycol in the presence of strong acid catalysts can produce tris(2-furyl)methanes in addition to the expected dioxolane acetal. This side reaction occurs via the electrophilic attack of a protonated furfural species, or its corresponding carbenium ion intermediate, onto the electron-rich 5-position of another furan ring. This process can continue, leading to the formation of polyfurylmethanes, which are oligomers characterized by furan units linked by methine bridges.

The proposed mechanism for the formation of tris(5-methyl-2-furyl)methane from 5-methyl-2-furaldehyde and ethylene glycol involves the initial, reversible formation of the acetal, 2-(5-methyl-2-furyl)-1,3-dioxolane. A subsequent acid-catalyzed reaction between this acetal (or the aldehyde with which it is in equilibrium) and another molecule of 5-methylfuran can lead to a diarylmethane intermediate, which can then react further to form the observed triarylmethane product.

| Reactants | Acid Catalyst | Key Products | Citation |

|---|---|---|---|

| 5-Methyl-2-furaldehyde, Ethylene Glycol | Various acids | 2-(5-Methyl-2-furyl)dioxolane, Tris(5-methyl-2-furyl)methane | |

| (5-Aryl-2-furyl)methanols | Perchloric Acid | Bis(5-aryl-2-furyl)methanes |

Mechanistic Studies of Key Transformation Pathways

Mechanistic investigations provide fundamental insights into the course of chemical reactions, including the sequence of bond-making and bond-breaking events, the nature of intermediates, and the factors governing reaction rates and stereochemistry. For 2-(2-furyl)-1,3-dioxane, mechanistic studies have elucidated the pathways of its principal transformations.

The furan ring in 2-(2-furyl)-1,3-dioxane can act as a 4π-electron component (a conjugated diene) in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org This reaction is a concerted, pericyclic process, meaning it is believed to occur in a single step through a cyclic transition state without the formation of intermediates. wikipedia.orgiitk.ac.in

A key example is the reaction with maleic anhydride, a reactive dienophile. rsc.org This reaction is notable for its stereochemical outcome. The interaction between the diene (furan ring) and the dienophile can proceed through two different transition states, leading to either an endo or an exo adduct.

Endo Transition State: The dienophile's substituent (the anhydride group) is oriented towards the developing π-system of the diene. This orientation is often favored due to secondary orbital interactions, despite being sterically more hindered.

Exo Transition State: The dienophile's substituent is oriented away from the developing π-system. This pathway is sterically favored but lacks the stabilizing secondary orbital interactions.

In the case of 2-(2-furyl)-1,3-dioxane reacting with maleic anhydride in solvents like diethyl ether or benzene, the reaction is stereochemically heterogeneous, yielding a mixture of both the endo- and exo-adducts. rsc.org The structures of these adducts have been confirmed through spectroscopic methods (IR and NMR) and chemical transformations such as bromination and lactonization. rsc.org The formation of both isomers indicates that the energy difference between the endo and exo transition states is small, allowing both pathways to be competitive under the reaction conditions.

| Reactant | Dienophile | Product Stereochemistry | Mechanistic Feature |

| 2-(2-Furyl)-1,3-dioxane | Maleic Anhydride | Mixture of endo- and exo-adducts rsc.org | Concerted [4+2] cycloaddition with competitive transition states. iitk.ac.inrsc.org |

This table summarizes the stereochemical outcome of the Diels-Alder reaction involving 2-(2-Furyl)-1,3-dioxane.

While direct studies on the ring-opening of 2-(2-furyl)-1,3-dioxane are not extensively detailed in the available literature, the transformation is a well-established pathway for many furan derivatives, particularly in the presence of acids or amines. nih.govchim.it These reactions, such as the Piancatelli rearrangement and related aza-Piancatelli reaction, proceed through the cleavage of a C-O bond within the furan ring. nih.gov

The proposed mechanism for an amine-induced ring-opening (aza-Piancatelli reaction) of a furan derivative involves several steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of an amine on the furan ring.

Proton Transfer: An internal proton transfer occurs.

Ring Opening: This is followed by the crucial C–O bond cleavage, which breaks the aromaticity of the furan ring. The formation of a highly conjugated open-chain system often serves as the thermodynamic driving force for this step. nih.gov

For instance, studies on the reaction of 5-[(2-furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines show that the reaction can lead to ring-opened products. nih.gov The reaction of this related compound with hydrobromic acid can subsequently lead to cyclization, forming substituted cyclopentenyl derivatives. nih.gov

The 1,3-dioxane ring is a cyclic acetal, which serves to protect a carbonyl group. This protecting group is stable to bases and nucleophiles but is susceptible to cleavage under acidic conditions. organic-chemistry.org The hydrolysis of 2-(2-furyl)-1,3-dioxane regenerates the original aldehyde (furfural) and 1,3-propanediol.

The generally accepted mechanism for the acid-catalyzed hydrolysis of 1,3-dioxanes is a specific acid-catalyzed, multi-step process: beilstein-journals.orgcdnsciencepub.com

Protonation: The reaction begins with the rapid and reversible protonation of one of the dioxane oxygen atoms by a hydronium ion.

Carboxonium Ion Formation: The protonated acetal undergoes a slow, rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion and a molecule of 1,3-propanediol.

Nucleophilic Attack by Water: The carboxonium ion is then attacked by a water molecule in a rapid step to form a protonated hemiacetal.

Deprotonation: Finally, deprotonation of the hemiacetal yields the aldehyde (furfural) and completes the regeneration of the catalyst (hydronium ion).

Studies on the hydrolysis of substituted 2-phenyl-1,3-dioxanes have confirmed this type of pH-rate profile, showing a hydronium ion-catalyzed reaction. lookchem.comacs.org The rate of this hydrolysis is influenced by the electronic nature of the substituent at the C2 position of the dioxane ring.

| Transformation | Reagents/Conditions | Key Intermediate | Mechanistic Pathway |

| Hydrolysis of Dioxane Ring | Aqueous Acid (H₃O⁺) | Carboxonium Ion cdnsciencepub.com | Specific acid-catalyzed, multi-step process. beilstein-journals.org |

| Furan Ring Opening (by analogy) | Amines / Acid | Open-chain conjugated system nih.gov | Nucleophilic attack followed by C-O bond cleavage. nih.gov |

This table outlines the key features of the hydrolysis and potential ring-opening transformations of 2-(2-Furyl)-1,3-dioxane.

Conformational Analysis and Stereochemistry of 2 2 Furyl 1,3 Dioxane Systems

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring

The six-membered 1,3-dioxane ring, analogous to cyclohexane, is not planar and adopts non-planar arrangements to minimize angular and torsional strain. Extensive studies have shown that the ring preferentially exists in a chair-like conformation, which is the most stable arrangement. thieme-connect.dewiley.com This preference for a chair conformation is a central feature of the stereochemistry of 2-(2-Furyl)-1,3-dioxane.

Chair-Chair Inversion Pathways and Energy Barriers

The 1,3-dioxane ring is not static but undergoes a dynamic process of ring inversion, interconverting between two equivalent chair conformations. This inversion is not a simple one-step flip but proceeds through a series of higher-energy, more flexible intermediate conformations, including twist-boat (or twist) and boat forms.

While specific experimental values for 2-(2-furyl)-1,3-dioxane are not extensively documented, these fundamental parameters for the parent ring system provide a crucial baseline for understanding its conformational dynamics.

Table 1: Calculated Conformational Energy Data for the 1,3-Dioxane Ring

| Conformer Comparison | Energy Difference (kcal/mol) | Method/Reference |

|---|---|---|

| Chair vs. 2,5-Twist (ΔE) | 4.67 - 5.19 | Ab initio / DFT researchgate.net |

| Chair vs. 2,5-Twist (ΔG) | 4.85 - 5.14 | Ab initio / DFT researchgate.net |

| Chair-Chair Interconversion (ΔG‡) | 9.7 | DFT (PBE/3ζ) mdpi.com |

Influence of the 2-Furyl Substituent on Ring Conformation

The presence of a substituent at the C2 position, such as the 2-furyl group, has a profound impact on the conformational equilibrium of the 1,3-dioxane ring. Due to the presence of two C-O bonds, which are shorter than C-C bonds, the 1,3-diaxial interactions between a substituent at C2 and the axial hydrogens at C4 and C6 are more significant than in cyclohexane. thieme-connect.de Consequently, C2-substituents are thermodynamically much more stable in the equatorial position to avoid this steric strain. thieme-connect.de

For 2-aryl-1,3-dioxanes, this equatorial preference is very strong, leading to what is known as an anancomeric system—a conformationally locked ring where the barrier to inversion is so high that one conformation overwhelmingly predominates. researchgate.net NMR studies on related 2-aryl-1,3-dioxane systems, including those with 2-furyl substituents, have shown that the aromatic group maintains an equatorial position, with free rotation of the furan (B31954) ring observed even at temperatures as low as -90°C. researchgate.net This indicates a high conformational free energy (A-value) for the 2-furyl group, effectively locking it in the equatorial orientation.

The electronic nature of the furyl group also plays a role. Unlike 2-alkoxy or other electronegative substituents where an anomeric effect can stabilize an axial position, the C2-C(furyl) bond does not lead to a significant anomeric stabilization. thieme-connect.de Instead, studies on similar 2,2-diaryl-1,3-dioxanes suggest that electrostatic interactions are primarily responsible for the conformational behavior. nih.gov

Pseudorotation and Other Conformational Dynamics

While the term pseudorotation is sometimes broadly used to describe ring flexibility, in stereochemistry it refers to a specific, continuous conformational change in five-membered rings, such as furan or cyclopentane, without passing through a high-energy planar state. This process is not the primary conformational pathway for six-membered rings like 1,3-dioxane.

The principal dynamic process for the 1,3-dioxane ring is the chair-chair interconversion. As outlined in section 4.1.1, this pathway involves distinct, high-energy intermediates, primarily the twist-boat conformations. researchgate.net The transition from a chair form to its inverted counterpart requires the ring to pass through a half-chair, into a twist-boat, and then through a boat conformation before reaching the opposite twist-boat and finally settling into the inverted chair. The twist-boat conformers are local energy minima on the potential energy surface, but they lie significantly higher in energy than the chair forms, as shown in Table 1. researchgate.net Therefore, the dynamic behavior of the 2-(2-furyl)-1,3-dioxane ring system is correctly described by this chair-twist-boat-chair pathway rather than by pseudorotation.

Diastereoselective and Enantioselective Properties

The stereochemistry of 2-(2-furyl)-1,3-dioxane is not only defined by its ring conformation but also by its diastereoselective and enantioselective properties, which are evident in its synthesis and reactions.

The formation of the 1,3-dioxane ring itself can be diastereoselective. For instance, the acid-catalyzed condensation of furfural (B47365) with glycerol (B35011) produces a mixture of cis and trans isomers of 5-hydroxy-2-(2-furyl)-1,3-dioxane. researchgate.net These diastereomers can be separated by column chromatography and their distinct stereochemical structures confirmed by spectroscopic methods like IR and NMR. researchgate.net Similarly, the synthesis of nucleoside analogues based on a 1,3-dioxane core has shown high diastereoselectivity, with the reaction favoring the formation of the β-anomer where bulky substituents at C2 and C4 both adopt equatorial orientations for maximum stability. wiley.com

Enantioselective synthesis involving this system has also been explored. One effective strategy to obtain enantiomerically pure compounds is through the use of chiral auxiliaries. For example, the diastereoselective acetalization of a 5-hydroxy-2(5H)-furanone (derived from furfural) with a chiral alcohol like menthol (B31143) allows for the synthesis of optically active products, which can often be purified to high enantiomeric excess via recrystallization. ysu.am Another relevant approach is the asymmetric desymmetrization of meso 2-substituted-1,3-propanediols, which are the precursors to the dioxane ring. nih.gov This method uses chiral catalysts to selectively acylate one of the two enantiotopic hydroxyl groups, creating a chiral building block that can then be cyclized to form an enantiopure 1,3-dioxane derivative. nih.gov

The stereochemical integrity of the 2-(2-furyl)-1,3-dioxane scaffold is crucial in various applications, including its use as a building block in the synthesis of complex molecules and in materials with specific properties. nih.govgoogle.com

Table 2: Examples of Stereoselective Syntheses Involving Furfural-Derived Dioxanes and Related Precursors

| Reaction Type | Reactants | Stereochemical Outcome | Reference |

|---|---|---|---|

| Acetalization | Furfural and Glycerol | Mixture of cis and trans diastereomers | researchgate.net |

| Nucleoside Analogue Synthesis | (1,3-Dioxan-4-yl)acetate and Nucleobases | High diastereoselectivity for the β-anomer | wiley.com |

| Diastereoselective Acetalization | 5-Hydroxy-2(5H)-furanone and Menthol | Enantiomerically pure products after separation | ysu.am |

| Asymmetric Desymmetrization | meso 2-Aryl-1,3-propanediols | Enantioselective acylation to form chiral precursors | nih.gov |

Computational and Spectroscopic Characterization of 2 2 Furyl 1,3 Dioxane

Quantum-Chemical Calculations (e.g., DFT Studies)

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. nrel.gov While specific DFT studies exclusively on 2-(2-furyl)-1,3-dioxane are not extensively documented in publicly available literature, the application of these methods to analogous furan (B31954) and dioxane-containing structures demonstrates their utility in this context. cas.czresearchgate.netresearchgate.netacs.org

DFT calculations are instrumental in determining the optimized geometries of molecules. For a compound like 2-(2-furyl)-1,3-dioxane, these calculations can predict bond lengths, bond angles, and dihedral angles for its various possible conformations. Theoretical studies on related molecules, such as derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), have successfully used DFT methods like B3LYP with basis sets such as 6-311G(d,p) to obtain optimized geometric structures that show good agreement with experimental data from X-ray crystallography. acs.org Such calculations can also determine the relative stabilities of different conformers (e.g., chair, boat) and the rotational barriers between them, providing insight into the molecule's energetic landscape. researchgate.net

A significant application of quantum-chemical calculations is the prediction of spectroscopic data that can be compared with experimental results. nrel.govsyncsci.com DFT methods can be used to calculate vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic shielding constants (for NMR spectroscopy). researchgate.netacs.org For instance, in studies of furan-2-carbaldehyde, the precursor to the title compound, DFT calculations have been used to predict vibrational wavenumbers which, when compared to experimental spectra, allow for a detailed assignment of the normal modes. researchgate.net Similarly, calculations on related systems have been used to assess the impact of conformation on spectroscopic parameters, aiding in the analysis of complex experimental spectra where multiple conformers may be present in equilibrium. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-(2-furyl)-1,3-dioxane, both ¹H and ¹³C NMR are essential for confirming its structure and analyzing its conformational preferences. researchgate.net

The stereochemical structure of 2-(2-furyl)-1,3-dioxane isomers can be established using NMR spectroscopy. researchgate.net The ¹H NMR spectrum of the parent 1,3-dioxane (B1201747) shows distinct signals for the protons at the C2, C4/C6, and C5 positions, typically appearing as complex multiplets due to spin-spin coupling. docbrown.info In 2-(2-furyl)-1,3-dioxane, additional signals corresponding to the furan ring protons are observed in the aromatic region.

The chemical shifts of the protons on the dioxane ring, particularly the acetal (B89532) proton at the C2 position, are sensitive to the conformation of the ring and the orientation of the substituent. Studies on the condensation products of furfural (B47365) and glycerol (B35011), which include 5-hydroxy-2-furyl-1,3-dioxanes, have utilized NMR to distinguish between cis and trans isomers. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the C2 acetal carbon is particularly diagnostic of the ring size and substitution pattern in cyclic acetals. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Dioxane and Furan Moieties Note: Data is compiled from related structures to provide expected ranges. The exact values for 2-(2-Furyl)-1,3-dioxane may vary.

| Proton | Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| H2 | Acetal Proton (O-CH-O) | 4.5 - 5.9 | Singlet or Triplet |

| H4, H6 | Methylene (O-CH₂) | 3.7 - 4.2 | Multiplet |

| H5 | Methylene (C-CH₂-C) | 1.3 - 2.2 | Multiplet |

| H3' | Furan Ring | ~6.5 | Doublet of doublets |

| H4' | Furan Ring | ~6.7 | Doublet |

| H5' | Furan Ring | ~7.5 | Doublet |

Source: Data compiled from literature on 1,3-dioxanes and furans. docbrown.infoarkat-usa.orgmdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Dioxane and Furan Moieties Note: Data is compiled from related structures to provide expected ranges. The exact values for 2-(2-Furyl)-1,3-dioxane may vary.

| Carbon | Functional Group | Approximate Chemical Shift (δ, ppm) |

| C2 | Acetal Carbon (O-CH-O) | 95 - 105 |

| C4, C6 | Methylene (O-CH₂) | 65 - 75 |

| C5 | Methylene (C-CH₂-C) | 25 - 45 |

| C2' | Furan Ring (C-O) | ~150 |

| C3' | Furan Ring | ~112 |

| C4' | Furan Ring | ~110 |

| C5' | Furan Ring | ~144 |

Source: Data compiled from literature on 1,3-dioxanes and furans. acs.orgresearchgate.netmdpi.com

The analysis of proton-proton (¹H-¹H) coupling constants is a refined NMR method used to determine the relative stereochemistry of substituents on a ring. The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In the context of 2-(2-furyl)-1,3-dioxane, analyzing the coupling constants of the dioxane ring protons can confirm a chair conformation and determine whether the furyl group occupies an axial or equatorial position. This analysis is crucial for assessing the diastereomeric purity of a synthesized sample.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. scm.com These methods are highly effective for identifying functional groups, as specific bonds and groups of bonds vibrate at characteristic frequencies. spectroscopyonline.comphotothermal.com

IR spectroscopy measures the absorption of infrared light by molecules, exciting vibrational modes that cause a change in the dipole moment. photothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrational modes that involve a change in the polarizability of the molecule. photothermal.com Together, they provide a comprehensive vibrational profile of the compound. spectroscopyonline.com

For 2-(2-furyl)-1,3-dioxane, key characteristic absorptions in the IR spectrum include C-H stretching vibrations of the alkyl and furan ring protons, and strong C-O stretching vibrations associated with the cyclic ether (dioxane) functionality. docbrown.info The IR spectrum of the parent 1,3-dioxane shows characteristic C-O stretching vibrations in the 1140-1070 cm⁻¹ range. docbrown.info The furan ring will contribute its own characteristic bands, including C=C stretching and C-H bending vibrations. The analysis of the fingerprint region (below 1500 cm⁻¹) allows for the definitive identification of the compound. docbrown.info

Raman spectroscopy provides complementary information. While C-O stretching modes are visible, non-polar bonds like C=C in the furan ring often produce strong Raman signals. photothermal.com The combination of IR and Raman spectra can be compared against data predicted from DFT calculations to achieve a complete and unambiguous assignment of the molecule's vibrational modes. researchgate.netmdpi.com

Table 3: Principal Vibrational Bands for 2-(2-Furyl)-1,3-dioxane Note: Frequencies are based on characteristic values for furan and 1,3-dioxane moieties.

| Wavenumber (cm⁻¹) | Bond Vibration | Technique |

| 3100 - 3150 | =C-H Stretch (Furan) | IR, Raman |

| 2850 - 3000 | C-H Stretch (Alkyl) | IR, Raman |

| ~1600, ~1500, ~1400 | C=C Stretch (Furan Ring) | IR, Raman |

| 1140 - 1070 | C-O-C Stretch (Dioxane Ring) | IR (Strong) |

| ~1015 | Furan Ring Breathing | IR, Raman |

Source: Data compiled from literature on 1,3-dioxane and furan. mdpi.comdocbrown.info

Synthetic Applications of 2 2 Furyl 1,3 Dioxane As a Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The furan (B31954) nucleus within 2-(2-Furyl)-1,3-dioxane is a key reactive center, enabling its transformation into a diverse array of heterocyclic systems. This section details its application in the synthesis of nitrogen-containing heterocycles and polycyclic structures.

Construction of Nitrogen-Containing Heterocycles (e.g., Diazines, Triazoles)

2-(2-Furyl)-1,3-dioxane and its derivatives are instrumental in the synthesis of various nitrogen-containing heterocycles, including diazines and triazoles. scispace.com The furan ring can be manipulated through various reactions to incorporate nitrogen atoms, leading to the formation of these important heterocyclic cores, which are prevalent in many biologically active compounds. rsc.org

For instance, derivatives of furfural (B47365), the precursor to 2-(2-Furyl)-1,3-dioxane, have been utilized in the synthesis of diazine and triazole derivatives. scispace.comresearchgate.net One approach involves the reaction of a furan-containing intermediate with reagents like hydrazine (B178648) to construct the desired heterocyclic ring. mdpi.com For example, 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole can be synthesized from 2-furoic acid hydrazide, which is closely related to the furan moiety of the title compound. mdpi.com The synthesis of various 1,2,4-triazole (B32235) derivatives often starts from such furan-based precursors. echemcom.com

The following table summarizes the synthesis of some nitrogen-containing heterocycles from furan derivatives:

| Starting Material | Reagents | Product | Reference |

| 2-Furoic acid hydrazide | Carbon disulfide, Potassium hydroxide, Hydrazine | 4-Amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole | mdpi.com |

| Furfural derivative | Hydrazine hydrate | Pyrazole derivative | scribd.com |

| 2-((furan-2-ylmethyl)thio)acetohydrazide | Aromatic acid, POCl3 | 2-(((furan-2-ylmethyl)thio)methyl)-5-aryl-1,3,4-oxadiazole | echemcom.com |

Access to Polycyclic Systems

The strategic manipulation of the furan and dioxane moieties in 2-(2-Furyl)-1,3-dioxane can lead to the formation of complex polycyclic systems. The furan ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct fused ring systems. Furthermore, the dioxane ring can be opened or modified to introduce additional functional groups that can then be used to build further rings.

Research has shown that furan derivatives can be precursors to polycyclic aromatic compounds. ntu.edu.sg For example, the synthesis of dispirotetrahydroquinoline-bis(1,3-dioxane-4,6-dione) derivatives has been achieved through a four-component reaction involving a furan-containing aldehyde. sioc-journal.cn This demonstrates the potential of using the furan scaffold as a starting point for constructing more complex, multi-ring structures.

Role in the Generation of Chiral Synthons

The 1,3-dioxane (B1201747) ring in 2-(2-Furyl)-1,3-dioxane can be derived from chiral diols, thereby introducing chirality into the molecule. This makes it a valuable chiral synthon for asymmetric synthesis. The inherent chirality of the dioxane moiety can be used to direct stereoselective reactions on the furan ring or on substituents attached to it.

Methods for the chiral construction of various molecules often utilize chiral auxiliaries, and 1,3-dioxolanes and 1,3-dioxanes derived from chiral diols serve this purpose effectively. acs.org For example, the addition of chiral enolates of 1,3-dioxolan-4-ones to imines has been used for the asymmetric synthesis of β-lactams. acs.org Although this example uses a dioxolanone, the principle of using a chiral cyclic acetal (B89532) to control stereochemistry is directly applicable to 2-(2-Furyl)-1,3-dioxane derived from a chiral 1,3-diol. The development of new biocatalysts for the synthesis of chiral building blocks is also an active area of research. uni-duesseldorf.de

Strategies for Multi-Step Organic Synthesis Utilizing the 1,3-Dioxane Moiety

The 1,3-dioxane group in 2-(2-Furyl)-1,3-dioxane primarily serves as a protecting group for the aldehyde functionality of furfural. This protection is crucial in multi-step syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo reaction. The acetal is stable to a wide range of reaction conditions, including those involving nucleophiles and bases, but can be easily removed under acidic conditions to regenerate the aldehyde.

The use of the 1,3-dioxane as a protecting group allows for selective transformations on the furan ring or other parts of the molecule. For instance, the furan ring can be subjected to electrophilic substitution, lithiation followed by reaction with electrophiles, or cycloaddition reactions while the aldehyde is protected. Once the desired modifications are made, the dioxane can be hydrolyzed to reveal the aldehyde, which can then be used for further transformations such as Wittig reactions, reductions, or oxidations.

The strategic use of protecting groups is a cornerstone of modern organic synthesis, and the 1,3-dioxane moiety in 2-(2-Furyl)-1,3-dioxane exemplifies this principle. rsc.org Its stability and ease of removal make it an effective tool for orchestrating complex synthetic sequences.

Stability and Degradation Pathways of 2 2 Furyl 1,3 Dioxane

Thermal and Storage Stability

The 1,3-dioxane (B1201747) ring is generally stable under neutral and basic conditions, as well as in reductive or oxidative environments thieme-connect.de. This suggests that 2-(2-furyl)-1,3-dioxane would exhibit good storage stability under such conditions. However, the presence of the furan (B31954) ring, which can be sensitive to strong acids and oxidizing agents, may influence its long-term stability.

The following table summarizes the expected stability of 2-(2-furyl)-1,3-dioxane under various conditions, based on the general behavior of 1,3-dioxanes and furan derivatives.

| Condition | Expected Stability | Rationale |

| Neutral pH | High | The 1,3-dioxane ring is stable in the absence of acid or base catalysts. |

| Basic Conditions | High | 1,3-Dioxanes are generally resistant to basic hydrolysis thieme-connect.de. |

| Acidic Conditions | Low | The acetal (B89532) linkage is susceptible to acid-catalyzed hydrolysis thieme-connect.de. The furan ring is also prone to degradation in acidic media nih.govacs.orgresearchgate.net. |

| Oxidative Conditions | Moderate to Low | While the dioxane ring is stable, the furan ring can be susceptible to oxidation. |

| Reductive Conditions | High | The 1,3-dioxane structure is generally stable to common reducing agents thieme-connect.de. |

| Elevated Temperatures | Moderate to High | Thermal decomposition likely requires high temperatures, though the presence of impurities could lower the decomposition temperature nih.gov. |

Decomposition Mechanisms under Various Conditions

The primary degradation pathway for 2-(2-furyl)-1,3-dioxane under aqueous or protic conditions is acid-catalyzed hydrolysis. This reaction involves the cleavage of the acetal linkage, leading to the formation of furfural (B47365) and 1,3-propanediol (B51772).

The mechanism of this hydrolysis is analogous to that of other 1,3-dioxanes and involves the following steps:

Protonation of one of the oxygen atoms in the dioxane ring.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Further protonation and elimination of 1,3-propanediol to regenerate the aldehyde (furfural).

The furan ring itself is susceptible to degradation in acidic aqueous solutions, which can lead to ring-opening reactions acs.org. The protonation of the furan ring, typically at the α-carbon, can lead to the formation of various degradation products acs.org. Studies on the acid-catalyzed decomposition of other furan derivatives, such as 2-hydroxyacetyl furan, have shown the formation of products like levulinic acid and formic acid, indicating the instability of the furan moiety under these conditions nih.govresearchgate.net.

The following table outlines the potential decomposition products of 2-(2-furyl)-1,3-dioxane under different conditions.

| Condition | Primary Decomposition Pathway | Major Products | Minor/Secondary Products |

| Acid-Catalyzed Hydrolysis | Cleavage of the 1,3-dioxane ring | Furfural, 1,3-Propanediol | Oligomeric and polymeric materials from furfural resinification |

| Strong Acid/High Temperature | Ring-opening of the furan moiety | Levulinic acid, Formic acid | Humins and other complex degradation products |

| Thermal Decomposition (Gas Phase) | Isomerization and fragmentation | Furan, Carbon Monoxide, Propanal, Acrolein | Various smaller hydrocarbon fragments |

It is important to note that in the presence of strong acids, the furfural formed from the hydrolysis of 2-(2-furyl)-1,3-dioxane can undergo further reactions, including resinification or polymerization, leading to the formation of insoluble humins google.com. This is a common issue in the processing of furan compounds under acidic conditions.

Emerging Trends and Future Research Directions

Advanced Catalytic Methods for Selective Transformations

The reactivity of 2-(2-Furyl)-1,3-dioxane is centered around its two key functional motifs: the furan (B31954) ring and the 1,3-dioxane (B1201747) ring. Advanced catalytic methods are being explored to selectively transform these parts of the molecule, opening up avenues to a diverse range of valuable chemical intermediates.

Selective Hydrogenation: The selective hydrogenation of the furan ring in 2-(2-Furyl)-1,3-dioxane to yield 2-(2-tetrahydrofuryl)-1,3-dioxane is a transformation of significant interest. This conversion retains the dioxane protecting group while modifying the furan moiety to a more stable and versatile tetrahydrofuran (B95107) (THF) ring. Various heterogeneous catalysts, including those based on noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials such as carbon and alumina, are being investigated for this purpose. mdpi.com The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, plays a crucial role in achieving high selectivity and preventing undesired side reactions like hydrogenolysis or ring-opening of the dioxane moiety. researchgate.net Bimetallic catalysts, for instance, Ni-Sn alloys, have also shown promise in the transformation of furanic compounds. researchgate.net

| Catalyst System | Target Transformation | Key Advantages |

| Ru/C, Pt/C | Furan Ring Hydrogenation | High activity and selectivity under optimized conditions. |

| Ni-Sn alloys | Furan Ring Hydrogenation | Potential for cost-effectiveness and tunable selectivity. |

Selective Oxidation: The oxidative cleavage of the furan ring is another powerful transformation that can unlock the synthetic potential of 2-(2-Furyl)-1,3-dioxane. This reaction can lead to the formation of valuable dicarbonyl compounds, which are versatile building blocks in organic synthesis. Oxidative ring cleavage can be achieved using various reagents and catalytic systems. nih.gov The reaction often proceeds through the formation of an endoperoxide intermediate via a [4+2] cycloaddition with singlet oxygen, which can be generated photochemically or through the use of specific chemical reagents. nih.gov Subsequent rearrangement, such as a Baeyer-Villiger type process, can yield a variety of products including lactams, carboxylic acids, and aldehydes. nih.gov The dioxane ring typically remains intact under these conditions, serving as a stable protecting group.

Catalytic Ring-Opening: The 1,3-dioxane ring, while generally stable, can be selectively opened under specific catalytic conditions to reveal the underlying 1,3-diol functionality. This transformation is typically achieved using acid catalysis. youtube.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org The mechanism involves protonation of one of the dioxane oxygen atoms, followed by nucleophilic attack, leading to ring cleavage. The choice of acid catalyst and reaction conditions can influence the selectivity and efficiency of the ring-opening process. This strategy allows for the use of the 1,3-dioxane group as a temporary protecting group for a 1,3-diol, which can be unveiled at a later stage of a synthetic sequence.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are driving the adoption of more sustainable and efficient manufacturing processes. The integration of 2-(2-Furyl)-1,3-dioxane with flow chemistry and its use as a renewable building block are key aspects of this transition.

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. tue.nl The synthesis of furfural (B47365) acetals, including 2-(2-Furyl)-1,3-dioxane, is well-suited for continuous flow reactors. researchgate.netnih.gov In a typical setup, a stream of furfural and the corresponding diol are passed through a heated reactor column packed with a solid acid catalyst. researchgate.netnih.gov This allows for efficient conversion and easy separation of the product, minimizing waste and energy consumption. The development of robust and recyclable solid acid catalysts is crucial for the economic viability of such continuous processes. researchgate.net

| Flow Chemistry Advantage | Application in 2-(2-Furyl)-1,3-dioxane Synthesis |

| Enhanced Safety | Controlled reaction conditions minimize risks associated with exothermic reactions. |

| Improved Efficiency | High surface area-to-volume ratio allows for rapid heat and mass transfer, leading to faster reactions and higher yields. |

| Scalability | Production can be easily scaled up by extending the operating time or using parallel reactors. |

| Automation | Continuous monitoring and control of reaction parameters ensure consistent product quality. |

A Renewable Building Block: Derived from furfural, which is produced from lignocellulosic biomass, 2-(2-Furyl)-1,3-dioxane is a prime example of a renewable chemical building block. researchgate.net Its use in synthesis contributes to reducing the reliance on fossil fuels and promoting a more circular economy. The versatile reactivity of the furan and dioxane moieties allows for its conversion into a wide array of other valuable chemicals and materials. For instance, the furan ring can participate in Diels-Alder reactions to create complex polycyclic structures, which can serve as precursors to pharmaceuticals and agrochemicals. nih.gov Furthermore, the diol functionality, unmasked from the dioxane ring, can be used in the synthesis of polyesters and polyurethanes, opening the door to the production of sustainable polymers. researchgate.netelsevierpure.com

Computational Design of Novel 2-(2-Furyl)-1,3-dioxane Derivatives with Enhanced Synthetic Utility

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. The application of these methods to 2-(2-Furyl)-1,3-dioxane and its derivatives holds the potential to accelerate the discovery of new reactions and molecules with tailored properties.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be employed to study the electronic structure and reactivity of 2-(2-Furyl)-1,3-dioxane. nih.govsemanticscholar.orgnih.gov By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reaction energy profiles, researchers can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility and selectivity of various transformations. This in silico approach can guide the rational design of experiments, saving time and resources in the laboratory. For example, computational studies can help in selecting the most promising catalysts for selective hydrogenation or oxidation by modeling the interaction of the substrate with different catalyst surfaces.

Designing Novel Derivatives: Computational screening can be used to design novel derivatives of 2-(2-Furyl)-1,3-dioxane with enhanced synthetic utility. By systematically modifying the structure of the parent molecule in a virtual environment, it is possible to explore a vast chemical space and identify candidates with desired properties. For instance, substituents can be introduced onto the furan ring to modulate its reactivity in cycloaddition reactions or to introduce new functional groups for further elaboration. nih.gov Similarly, modifications to the dioxane ring could influence its stability and the ease of its removal, providing a finer control over its role as a protecting group. This computational-driven approach can lead to the development of a new generation of versatile building blocks for organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Furyl)-1,3-dioxane with high regioselectivity?

- Methodological Answer : A common approach involves condensation reactions between furfural derivatives and diols under acidic catalysis. For example, furfural (2-furaldehyde) can react with 1,3-propanediol in the presence of p-toluenesulfonic acid (PTSA) to form the dioxane ring. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) improves regioselectivity and reduces side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >85% purity. Characterization by -NMR and -NMR should confirm the absence of unreacted diol or furan byproducts .

Q. How can X-ray crystallography validate the structural conformation of 2-(2-Furyl)-1,3-dioxane?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and ring puckering. For monoclinic crystals (space group P2), refinement parameters (e.g., R1 < 0.05, wR2 < 0.15) ensure accuracy. Hydrogen atoms are typically constrained using riding models (C–H = 0.95–1.0 Å). Crystallographic data (e.g., a = 7.53 Å, b = 7.86 Å, c = 9.41 Å, β = 92.8°) can be compared with DFT-optimized geometries to identify deviations due to crystal packing .

Advanced Research Questions

Q. How do spectroscopic techniques resolve contradictions in furyl-dioxane reactivity data?

- Methodological Answer : Discrepancies in reaction yields or regioselectivity often arise from competing pathways (e.g., acid-catalyzed ring-opening vs. nucleophilic substitution). Time-resolved FTIR spectroscopy monitors intermediates like oxonium ions or furyl carbocations. For example, a peak at 1690 cm (C=O stretch) indicates carbonyl formation during side reactions. Cross-validation with GC-MS (EI mode, m/z 177 [M]) quantifies byproduct ratios .

Q. What mechanistic insights explain the stereochemical outcomes of furyl-dioxane derivatives in cycloadditions?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory predicts regioselectivity in Diels-Alder reactions. The furyl group acts as an electron-rich diene, while electron-deficient dienophiles (e.g., maleic anhydride) favor endo transition states. Kinetic studies (Eyring plots) reveal activation parameters (ΔH‡ ≈ 15–20 kcal/mol, ΔS‡ ≈ −40 cal/mol·K). Stereochemical assignments use NOESY correlations (e.g., 1,3-diaxial interactions in the dioxane ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.